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Compound of Interest

N-(4-
Compound Name:
(Benzyloxy)phenyl)formamide

CAS No.: 479075-72-4

Cat. No.: B3179793

Get Quote

Executive Summary

N-(4-(Benzyloxy)phenyl)formamide is a critical synthetic intermediate, most notably in the
production of Formoterol, a long-acting

-agonist used in the management of asthma and COPD [1]. Optimizing the solubility of this
compound is a pivotal step in process chemistry, influencing reaction kinetics, purification
yields, and crystallographic form control.

This guide provides an in-depth analysis of the solubility of N-(4-
(Benzyloxy)phenyl)formamide in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). It
moves beyond simple data points to explore the mechanistic drivers of solubility, providing
researchers with a self-validating protocol for determining exact saturation limits in their specific
laboratory conditions.

Chemical Profile & Structural Determinants[1][2][3]
[4][5]
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To predict and manipulate solubility, one must first understand the solute's molecular
architecture.

IUPAC Name: N-[4-(benzyloxy)phenyl]formamide[1]

Molecular Formula:

[1]

Molecular Weight: 227.26 g/mol

Physical State: Solid (White to off-white crystalline powder) [2]

Structural Analysis for Solvation

The molecule possesses two distinct domains that dictate its solvent affinity:
e The Polar Core (Formamide Group): The

moiety is capable of strong hydrogen bonding. The nitrogen proton acts as a Hydrogen Bond
Donor (HBD), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA).

e The Hydrophobic Tail (Benzyloxy-Phenyl): The two aromatic rings and the ether linkage
create a significant lipophilic region. This drives solubility in organic solvents but severely
limits aqueous solubility.

Solubility in Dimethyl Sulfoxide (DMSO)
Theoretical Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (

) and a strong dipole moment. It is often classified as a "super solvent" for amides due to its
ability to disrupt intermolecular hydrogen bonding in the crystal lattice.

¢ Interaction Type: DMSO acts as a potent H-bond acceptor. The sulfoxide oxygen (

) forms a strong hydrogen bond with the amide proton (

) of the solute.
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e Pi-Pi Stacking: DMSO solvates the aromatic rings of the benzyloxy group effectively through
dipole-induced dipole interactions.

Expected Solubility Profile

Based on structural analogs (e.g., Formoterol intermediates) and general formanilide behavior,
N-(4-(Benzyloxy)phenyl)formamide is expected to exhibit high solubility in DMSO.

o Predicted Range:

at 25°C.
e Process Implication: DMSO is the preferred solvent for nucleophilic substitution reactions or

preparing concentrated stock solutions for biological assays.

Experimental Protocol: High-Concentration Dissolution

Note: Due to the high solubility, standard shake-flask methods may consume excessive
material. A "Stepwise Addition" protocol is recommended.

Record Vol
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DMSO (5 min, 25°C) - DMSO

Click to download full resolution via product page

Figure 1: Stepwise addition workflow for determining high-solubility limits in DMSO.

Solubility in Methanol (MeOH)
Theoretical Mechanism

Methanol is a polar protic solvent. Unlike DMSO, it can act as both an H-bond donor and
acceptor.

« Interaction Type: The hydroxyl group (
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) of methanol can donate a proton to the formamide carbonyl oxygen and accept the proton
from the amide nitrogen.

» Solvation Power: While effective, methanol's solvation of the hydrophobic benzyloxy tail is
weaker than that of DMSO.

o Temperature Sensitivity: Solubility in methanol typically exhibits a steep response to
temperature (positive enthalpy of solution,

), making it an ideal solvent for recrystallization.

Expected Solubility Profile

e Predicted Range: Moderate (
at 25°C).

e Process Implication: Methanol is frequently used in the reduction steps of Formoterol
synthesis [3]. It serves as an excellent solvent for purification; cooling a saturated hot
methanol solution will likely yield high-purity crystals.

Experimental Protocol: Equilibrium Shake-Flask
(Quantitative)

For precise solubility data (e.g., for thermodynamic modeling), the Shake-Flask method
coupled with HPLC is the gold standard.

Preparation: Add excess solid (

mg) to 5 mL of Methanol in a sealed glass vial.

o Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

« Filtration: Filter the supernatant using a 0.45 um PTFE syringe filter (pre-heated if testing
elevated temps).

e Quantification: Dilute the filtrate 100x with mobile phase and analyze via HPLC-UV (254 nm).
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Thermodynamic Modeling

To translate single-point data into a robust process model, use the van't Hoff equation. This
allows you to predict solubility at any temperature, crucial for designing cooling crystallization
cycles.

Where:

= Mole fraction solubility[2]

= Temperature (Kelvin)[2][3]

= Enthalpy of dissolution

= Entropy of dissolution

= Gas constant (
)

Actionable Insight: Perform the Methanol solubility protocol at three temperatures (e.g., 15°C,
25°C, 40°C). Plot

VS.
. The slope will give you

. A steeper slope indicates that solubility is highly sensitive to temperature, confirming the
solvent's suitability for recrystallization.

Comparative Data Summary
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Feature DMSO Methanol Water (Reference)
Solubility Class High / Very Soluble Moderate / Soluble Low / Insoluble
] ) Dipole-Dipole, H-Bond  H-Bond Hydrophobic Effect

Primary Mechanism )

Acceptor Donor/Acceptor (repulsion)

Reaction Solvent, Recrystallization, Anti-solvent
Process Use ] ] o

Stock Solutions Washing (Precipitation)
Temp.[2][4][5][6

p.[21[4][5][6] Low High N/A

Sensitivity

Safety & Handling

» Hazard Identification: N-(4-(Benzyloxy)phenyl)formamide is generally classified as an
irritant (Skin Irrit. 2, Eye Irrit. 2) [2].

 DMSO Permeability: DMSO easily penetrates the skin and can carry dissolved toxic solutes
into the bloodstream. Double-gloving (Nitrile) is mandatory when handling DMSO solutions
of this compound.

o Flammability: Methanol is highly flammable (Flash point: 11°C). All solubility experiments
involving heating methanol must be performed in a fume hood away from ignition sources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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